1-Phenyl-2-hexen-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-hexen-1-one can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde with hexanal in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate β-hydroxy ketone, which then undergoes dehydration to yield the enone.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-hexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound typically yields the corresponding alcohol.
Substitution: The enone can participate in nucleophilic addition reactions, where nucleophiles add to the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted enones or alcohols, depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-2-hexen-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-hexen-1-one involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules and affecting cellular pathways.
Comparison with Similar Compounds
1-Phenyl-2-hexen-1-one can be compared with other enones such as:
1-Phenyl-1-buten-3-one: Similar structure but with a shorter carbon chain.
1-Phenyl-2-buten-1-one: Similar structure but with a different position of the double bond.
1-Phenyl-2-penten-1-one: Similar structure but with a different length of the carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length and the position of the double bond, which can influence its reactivity and the types of reactions it undergoes.
Properties
CAS No. |
42925-43-9 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-phenylhex-2-en-1-one |
InChI |
InChI=1S/C12H14O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4-10H,2-3H2,1H3 |
InChI Key |
OKSZEVRIKYIDHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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